molecular formula C8H9BrN2OS B13606185 2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide

2-((4-Bromophenyl)thio)-N-hydroxyacetimidamide

Katalognummer: B13606185
Molekulargewicht: 261.14 g/mol
InChI-Schlüssel: JPKBJWCEMMZOGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE is a chemical compound with the molecular formula C8H9BrN2OS It is known for its unique structure, which includes a bromophenyl group attached to a sulfanyl group, and an ethanimidamide moiety with a hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE typically involves the reaction of 4-bromothiophenol with ethyl chloroformate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the sulfanyl and imidamide moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4-BROMOPHENYL)SULFANYL]-N’-HYDROXYETHANIMIDAMIDE is unique due to its combination of a bromophenyl group, a sulfanyl group, and an imidamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Eigenschaften

Molekularformel

C8H9BrN2OS

Molekulargewicht

261.14 g/mol

IUPAC-Name

2-(4-bromophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9BrN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI-Schlüssel

JPKBJWCEMMZOGR-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC=C1SC/C(=N/O)/N)Br

Kanonische SMILES

C1=CC(=CC=C1SCC(=NO)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.